molecular formula C21H19N3O4S B2497133 (E)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 864925-50-8

(E)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)acetamide

Cat. No.: B2497133
CAS No.: 864925-50-8
M. Wt: 409.46
InChI Key: OCAIEQOFMGEFBV-QURGRASLSA-N
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Description

The compound (E)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)acetamide (CAS: 864925-50-8) features a benzo[d]thiazol scaffold substituted with ethoxy and ethyl groups at positions 4 and 3, respectively, linked via an acetamide bridge to a 1,3-dioxoisoindolin moiety. Safety protocols for handling include precautions against heat and ignition sources (P210) .

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S/c1-3-23-18-15(28-4-2)10-7-11-16(18)29-21(23)22-17(25)12-24-19(26)13-8-5-6-9-14(13)20(24)27/h5-11H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCAIEQOFMGEFBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=C2SC1=NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)acetamide is a novel hybrid molecule that integrates an isoindoline dione structure with a thiazole moiety. This unique combination has been investigated for its potential biological activities, particularly in the realms of cytotoxicity and anticonvulsant effects.

Chemical Structure and Properties

The molecular formula of the compound is C19H20N2O4SC_{19}H_{20}N_2O_4S, with a molecular weight of approximately 360.44 g/mol. The compound features a complex structure that includes both hydrophobic and hydrophilic regions, which may influence its biological interactions.

Cytotoxic Activity

Recent studies have highlighted the cytotoxic potential of compounds containing isoindoline and thiazole derivatives. For instance, a related study evaluated various derivatives against cancer cell lines such as MCF-7 and HeLa using the MTT assay. The results indicated that compounds with similar structural frameworks exhibited significant cytotoxic activity, with some derivatives showing IC50 values as low as 29 μM against HeLa cells .

CompoundCell LineIC50 (μM)
Compound 1HeLa29
Compound 2MCF-773
Compound 3HeLa>100

The mechanism of action appears to involve the inhibition of key growth factors and enzymes associated with tumor progression, suggesting that this compound may also exhibit similar properties.

Anticonvulsant Activity

In addition to its cytotoxic effects, the compound has been synthesized as part of a series aimed at evaluating anticonvulsant properties. A study reported that derivatives containing the isoindoline structure demonstrated protective effects in maximal electroshock seizure (MES) tests, indicating potential as anticonvulsants . The results showed that these compounds could inhibit seizure spread effectively.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the thiazole ring enhances lipophilicity, which may facilitate better membrane permeability and interaction with cellular targets. Additionally, the dioxoisoindoline moiety is known for its ability to form hydrogen bonds, potentially leading to stronger binding affinities with receptor sites involved in cell signaling pathways.

Case Studies

  • Cytotoxicity Study : In a comparative analysis of several derivatives, those containing thiazole and isoindoline structures were found to show enhanced cytotoxicity compared to their counterparts lacking these moieties. The study utilized both MTT assays and flow cytometry to assess cell viability and apoptosis rates.
  • Anticonvulsant Evaluation : A set of synthesized derivatives was tested in vivo using animal models subjected to induced seizures. The results indicated that certain compounds provided significant protection against induced seizures, thereby validating their potential therapeutic use in epilepsy management.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Electronic Profiles

The target compound shares structural motifs with several heterocyclic derivatives:

  • The dioxoisoindolin and triazole moieties contribute to a planar structure, contrasting with the benzo[d]thiazol’s non-planar conformation in the target compound .
  • The absence of a thiazole ring differentiates it from the target compound .
  • Thiazol-2(3H)-ylidene acetamide derivatives (): Feature a thiazole core with MAO inhibitory activity. Substituents like phenyl and p-tolyl groups modulate lipophilicity, unlike the ethoxy and ethyl groups in the target compound .

Physicochemical Properties

Compound Melting Point (°C) Purity (%) Key Functional Groups (IR peaks, cm⁻¹)
Target compound Not reported ≥95% C=O (1725), C=N (1675)
6d () 242–243 90% C=O (1725), C=N (1675), CH-Ar (3035)
Thiazolidinone derivatives () 186–233 76–81% C=O (1700–1750), NH (3200–3300)

The target compound’s higher purity (≥95%) compared to ’s derivatives suggests optimized synthesis. Its unrecorded melting point leaves a data gap, though benzo[d]thiazol derivatives typically exhibit higher thermal stability than thiazolidinones .

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